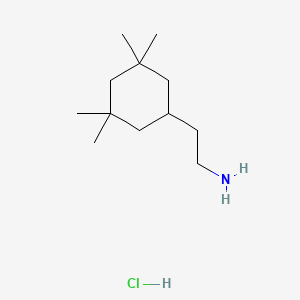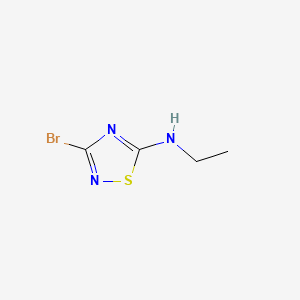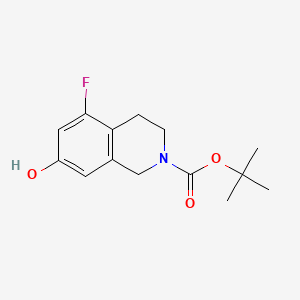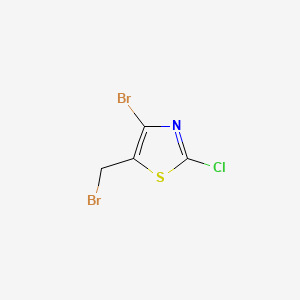![molecular formula C13H21NO2 B6609670 tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate CAS No. 2866317-10-2](/img/structure/B6609670.png)
tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate: is a chemical compound with a bicyclic structure that includes a tert-butyl group and an azetidine ring. This compound is of interest in various scientific research applications due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate typically involves the following steps:
Bicyclo[1.1.1]pentane Derivative Formation: : The bicyclo[1.1.1]pentane core structure is synthesized through a series of organic reactions, often starting from simpler precursors.
Azetidine Ring Formation: : The azetidine ring is formed by cyclization reactions, which may involve the use of specific catalysts and reaction conditions to ensure ring closure.
Tert-Butyl Esterification:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, including:
Batch Reactors: : For controlled reaction conditions and scalability.
Purification Techniques: : Such as distillation or crystallization to achieve high purity levels.
Quality Control: : Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate: can undergo various types of chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivatives.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: : Various nucleophiles and electrophiles, depending on the specific substitution reaction.
Major Products Formed
Oxidation: : Formation of carbonyl compounds.
Reduction: : Formation of hydroxyl or amino derivatives.
Substitution: : Formation of various substituted azetidines or bicyclic compounds.
Scientific Research Applications
Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its potential therapeutic properties and use in drug development.
Industry: : Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate exerts its effects involves:
Molecular Targets: : Interaction with specific enzymes or receptors.
Pathways: : Involvement in biochemical pathways that influence biological processes.
Comparison with Similar Compounds
Tert-butyl 3-{bicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate: can be compared with other similar compounds, such as:
Tert-butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: : Similar bicyclic structure but with an amino group.
Tert-butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate: : Similar azetidine ring but with a different substituent.
Properties
IUPAC Name |
tert-butyl 3-(1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)14-7-10(8-14)13-4-9(5-13)6-13/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEJXWNMBFFSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-chlorophenyl)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B6609588.png)


![rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B6609598.png)
![5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B6609600.png)
![3-ethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B6609605.png)
![rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate](/img/structure/B6609609.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid](/img/structure/B6609617.png)
![1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B6609633.png)

![7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B6609659.png)
![6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609672.png)

